![molecular formula C23H15N3O4 B2454077 N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-4-oxo-4H-chromene-2-carboxamide CAS No. 2034317-62-7](/img/structure/B2454077.png)
N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-4-oxo-4H-chromene-2-carboxamide, also known as MPOPC, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPOPC is a synthetic compound that has been synthesized through a well-defined chemical process.
Scientific Research Applications
Antimicrobial Activity
The compound’s oxazolo[5,4-b]pyridine core has been associated with antimicrobial properties . Researchers have studied its effectiveness against various pathogens, including bacteria, fungi, and viruses. By understanding its mode of action and potential targets, scientists aim to develop new antimicrobial agents.
Antitumor Potential
Oxazolo[5,4-b]pyridine derivatives have shown promise as antitumor agents . Investigating the compound’s impact on cancer cell lines and tumor models can reveal its cytotoxicity, selectivity, and potential mechanisms of action. Such insights may contribute to the development of novel anticancer drugs.
Anti-Inflammatory Properties
Certain oxazolo[5,4-b]pyridine derivatives exhibit pronounced anti-inflammatory effects without causing irritation to the gastrointestinal tract . Researchers explore their ability to modulate inflammatory pathways, potentially leading to safer alternatives to existing anti-inflammatory medications.
Analgesic Activity
The compound’s chromene moiety may contribute to analgesic properties . Investigating its interaction with pain receptors and neural pathways could provide valuable insights for pain management.
Mechanism of Action
Target of Action
Similar compounds, derivatives of oxazolo[5,4-b]pyridine, are known to exhibit antimicrobial, antitumor, pronounced anti-inflammatory, and analgesic activity .
Mode of Action
It is synthesized from 2-chloro-n-(6-methyl-2-oxo-4-phenyl-1,2-dihydropyridin-3-yl)acetamide . The compound may interact with its targets through a mechanism similar to other oxazolo[5,4-b]pyridine derivatives .
Biochemical Pathways
Given the reported activities of similar compounds, it can be inferred that the compound may influence pathways related to inflammation, pain perception, and potentially tumor growth .
Result of Action
Based on the activities of similar compounds, it can be inferred that the compound may have potential antimicrobial, antitumor, anti-inflammatory, and analgesic effects .
properties
IUPAC Name |
N-(5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl)-4-oxochromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3O4/c1-13-16(11-17-23(24-13)30-22(26-17)14-7-3-2-4-8-14)25-21(28)20-12-18(27)15-9-5-6-10-19(15)29-20/h2-12H,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRZCSAWSZFJHCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=N1)OC(=N2)C3=CC=CC=C3)NC(=O)C4=CC(=O)C5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-4-oxo-4H-chromene-2-carboxamide |
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